1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride
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Overview
Description
1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is a chemical compound that features a pyrrolidine ring, a p-tolyloxy group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of pyrrolidine with an appropriate epoxide to form an intermediate compound.
Introduction of the p-Tolyloxy Group: The intermediate is then reacted with p-tolyl alcohol under acidic conditions to introduce the p-tolyloxy group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the p-tolyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-(Pyrrolidin-1-yl)-3-(phenoxy)propan-2-ol hydrochloride
- 1-(Pyrrolidin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride
- 1-(Pyrrolidin-1-yl)-3-(o-tolyloxy)propan-2-ol hydrochloride
Comparison: 1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is unique due to the position of the p-tolyloxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs with phenoxy or m-tolyloxy groups, this compound may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(4-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-12-4-6-14(7-5-12)17-11-13(16)10-15-8-2-3-9-15;/h4-7,13,16H,2-3,8-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSJJESRKADIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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